N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-26-14-9-10-15(17(11-14)27-2)21-19(23)12-22-16-7-3-5-13-6-4-8-18(20(13)16)28(22,24)25/h3-11H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJLHIAUGHKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CBKinase1_001764, also known as CBKinase1_014164, N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide, WAY-314397, Oprea1_454132, or HMS2483E21, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction.
Mode of Action
The compound interacts with its targets, the CK1 isoforms, and modulates their activity. This modulation can lead to changes in the phosphorylation state of the key regulatory molecules that CK1 isoforms act upon. .
Biochemical Pathways
The CK1 family, the primary target of CBKinase1_001764, is involved in several biochemical pathways. These include pathways related to cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction. By modulating the activity of CK1 isoforms, CBKinase1_001764 can potentially affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of drugs is a crucial aspect that impacts their bioavailability and therapeutic efficacy
Result of Action
The result of CBKinase1_001764’s action would be the modulation of the activity of CK1 isoforms and, consequently, the processes they regulate. This could lead to changes at the molecular and cellular levels, potentially affecting cell cycle regulation, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and signal transduction
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by a naphtho[1,8-cd]isothiazole core and a dimethoxyphenyl group. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the isothiazole ring : Using appropriate precursors and catalysts.
- Introduction of the dioxido group : Often achieved through oxidation reactions involving strong oxidizing agents.
Anticancer Properties
Research indicates that derivatives of isothiazole compounds exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways such as CDK1/cyclin B .
- Case Studies : A study reported that thiazole derivatives demonstrated cytotoxicity against various cancer cell lines, including colon cancer (HT29) and breast cancer (MDA-MB-231), with IC50 values in the micromolar range .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties:
- COX-2 Inhibition : As a COX-2 inhibitor, it could reduce inflammation by blocking the synthesis of prostaglandins associated with inflammatory responses .
- Research Findings : Previous studies on similar acetamide derivatives have shown promising results in terms of anti-inflammatory efficacy with IC50 values significantly lower than traditional NSAIDs like Celecoxib .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-(1,3-dimethylisothiazol-4-yl)acetamide | Similar core structure | Moderate anticancer activity |
| 2-(1,3-dimethylisothiazol-4-one) | Different substituents | High cytotoxicity against leukemia cell lines |
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The 2,4-dimethoxyphenyl group in the target compound can be compared to other substituted phenyl rings in analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound may increase aromatic ring electron density, enhancing π-stacking interactions compared to nitro or chloro substituents .
- Hydrogen-Bonding Capacity : The hydroxyl group in ’s compound improves solubility but may reduce metabolic stability compared to methoxy groups .
Core Heterocycle Modifications
The naphtho[1,8-cd]isothiazole 1,1-dioxide core can be contrasted with benzothiazole or triazole-containing analogs:
Key Observations :
- Triazole vs. Isothiazole : Triazole-containing compounds () exhibit metal-chelating properties, whereas the isothiazole dioxido core in the target compound may act as a hydrogen-bond acceptor or sulfonamide bioisostere .
- Benzothiazole Dioxido Systems : and highlight that the 1,1-dioxide group increases polarity and may mimic sulfonamides in enzyme inhibition .
Physicochemical and Spectral Comparisons
Infrared (IR) Spectroscopy :
- Target Compound : Expected C=O stretch ~1670–1680 cm⁻¹ (acetamide) and S=O stretches ~1150–1300 cm⁻¹ (isothiazole dioxido), consistent with analogs in and .
- Nitro-Substituted Analog (): Shows additional NO₂ asymmetric stretches at ~1504 cm⁻¹, absent in the methoxy-substituted target compound .
NMR Trends :
- Aromatic Protons : Methoxy groups in the target compound would deshield adjacent protons (δ ~6.8–7.5 ppm), whereas nitro or chloro substituents () cause greater downfield shifts .
Molecular Weight and Solubility :
- The target compound (estimated MW ~425–450 g/mol) is heavier than the hydroxyl-substituted analog (MW 332.33 g/mol, ) but lighter than the sulfamoylphenyl derivative (MW 499.56 g/mol, ) .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves coupling a substituted naphthoisothiazole dioxime with a dimethoxyphenyl acetamide precursor. Key steps include:
- Step 1: Activation of the naphthoisothiazole core via sulfonylation or oxidation to stabilize the dioxido group (analogous to methods in and ).
- Step 2: Nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DMF or dichloromethane with coupling agents like EDCI/HOBt) .
- Optimization: Reaction temperature (60–80°C) and solvent polarity significantly affect yield. For example, polar aprotic solvents enhance solubility of intermediates but may require longer reaction times .
Validation:
- Analytical Tools: Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95% purity threshold) .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: A multi-technique approach is critical:
- X-ray Crystallography: Resolve the naphtho[1,8-cd]isothiazole core geometry and confirm dioxido group orientation (as demonstrated for benzothiazole analogs in and ).
- NMR Spectroscopy: Use - and -NMR to assign methoxy protons (δ 3.7–3.9 ppm) and acetamide carbonyl signals (δ ~168–170 ppm). Compare with computational predictions (e.g., DFT) to validate electronic environments .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z ~465.12) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
Methodological Answer: Low yields often stem from steric hindrance at the naphthoisothiazole-amide junction. Strategies include:
- Catalytic Systems: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction) to bypass steric limitations .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12 h conventional heating) while maintaining yields >70% .
- Purification: Gradient column chromatography (silica gel, 5–10% MeOH in DCM) removes unreacted dimethoxyphenyl starting material .
Data-Driven Approach:
Design a factorial experiment (e.g., varying solvent, catalyst loading, and temperature) and analyze via ANOVA to identify dominant factors .
Q. Q4. What in vitro assays are appropriate to evaluate the compound’s biological activity, and how should contradictory data be resolved?
Methodological Answer:
- Primary Assays:
- Kinase Inhibition: Screen against kinases (e.g., EGFR or CDK2) using fluorescence polarization assays (IC determination) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7 or A549) with doxorubicin as a positive control .
- Contradiction Resolution:
- Reproducibility: Repeat assays in triplicate across independent labs to rule out technical variability.
- Off-Target Analysis: Use proteome-wide affinity chromatography (e.g., Chemoproteomics) to identify non-specific binding .
Q. Q5. How can computational modeling guide the analysis of structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets). Prioritize derivatives with improved hydrogen bonding to conserved residues (e.g., Lys721 in EGFR) .
- QSAR Modeling: Develop a regression model correlating substituent electronegativity (Hammett σ values) with activity. Validate using leave-one-out cross-validation (R > 0.7) .
Key Insight:
Methoxy groups at the 2,4-positions enhance solubility but reduce membrane permeability. Balancing logP (2.5–3.5) via substituent modification is critical .
Q. Q6. What strategies address discrepancies in spectral data (e.g., NMR shifts) between experimental and computational results?
Methodological Answer:
- Step 1: Re-optimize computational parameters (e.g., solvent model in DFT calculations using IEFPCM for DMSO) .
- Step 2: Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .
- Step 3: Compare with structurally analogous compounds (e.g., ’s dichlorophenyl-thiazole system) to identify systematic errors .
Q. Q7. How should researchers design stability studies under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, and 24 h. Half-life <6 h suggests need for prodrug strategies .
- Photostability: Expose to UV light (300–400 nm) and track absorbance changes. Use amber vials if λ shifts >10 nm .
Data Interpretation:
| Condition | Time (h) | % Remaining | Major Degradant |
|---|---|---|---|
| PBS, pH 7.4 | 24 | 78.5 | Hydrolyzed acetamide |
| UV Light | 12 | 65.2 | Ring-opened byproduct |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
